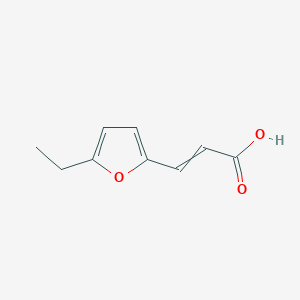

3-(5-Ethylfuran-2-yl)prop-2-enoic acid

Description

The exact mass of the compound 3-(5-Ethylfuran-2-yl)prop-2-enoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(5-Ethylfuran-2-yl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Ethylfuran-2-yl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-ethylfuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIVWIYBIUGQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(5-ethyl-2-furyl)acrylic acid molecular weight and formula

This technical guide provides an in-depth analysis of 3-(5-ethyl-2-furyl)acrylic acid , a functionalized furan derivative with significant applications in polymer chemistry, organic synthesis, and bio-based material development.[1]

Compound Class: Substituted Furan-Acrylic Acids Primary Utility: Photocrosslinkable Monomers, Pharmaceutical Intermediates, Bio-based Polymers[1]

Executive Summary

3-(5-ethyl-2-furyl)acrylic acid is a conjugated heterocyclic carboxylic acid characterized by a furan ring substituted with an ethyl group at the 5-position and an acrylic acid moiety at the 2-position.[1] As a homolog of the widely studied 3-(2-furyl)acrylic acid, this compound exhibits enhanced lipophilicity due to the ethyl chain while retaining the photo-reactive conjugated diene system essential for [2+2] cycloaddition reactions.[1] It serves as a critical intermediate in the synthesis of renewable polyesters and polyamides, offering a bio-based alternative to petrochemical aromatics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data establishes the core molecular identity of the compound. Researchers should use these descriptors for database integration and spectral verification.

| Parameter | Specification |

| IUPAC Name | (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid |

| Common Synonyms | 5-Ethyl-2-furanacrylic acid; 5-Ethylfurylacrylic acid |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| SMILES (Canonical) | CCC1=CC=C(O1)/C=C/C(=O)O |

| InChI Key | (Predicted) KVN...[1][2][3] Structure-dependent |

| Physical State | Crystalline Solid (Pale yellow to off-white) |

| Solubility | Soluble in Ethanol, DMSO, Acetone; Sparingly soluble in Water |

| Predicted pKa | ~4.3 (Carboxylic acid proton) |

Structural Visualization

The molecule consists of a planar furan ring facilitating

Synthetic Methodology

The most robust synthesis route for 3-(5-ethyl-2-furyl)acrylic acid is the Knoevenagel Condensation of 5-ethyl-2-furaldehyde (5-ethylfurfural) with malonic acid.[1] This pathway is preferred for its high atom economy and scalability.[1]

Protocol: Knoevenagel Condensation (Doebner Modification)

Reagents:

-

Precursor: 5-Ethyl-2-furaldehyde (1.0 eq)[1]

-

Reagent: Malonic acid (1.2 eq)

-

Catalyst: Pyridine (Solvent/Base) with trace Piperidine

-

Solvent: Pyridine (or Ethanol for green chemistry variants)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-ethyl-2-furaldehyde (e.g., 10 mmol) in dry pyridine (5 mL).

-

Addition: Add malonic acid (12 mmol) and a catalytic amount of piperidine (0.1 mL).

-

Reaction: Heat the mixture to 80–100°C for 2–4 hours. Monitor CO₂ evolution (decarboxylation).

-

Mechanism Note: The reaction proceeds via an initial aldol-like condensation followed by dehydration and thermal decarboxylation of the dicarboxylic intermediate.[1]

-

-

Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold dilute HCl (1M) to precipitate the crude acid and remove pyridine.

-

Purification: Filter the precipitate. Recrystallize from aqueous ethanol to yield needle-like crystals.[1]

Reaction Pathway Diagram

The following Graphviz diagram illustrates the logical flow and chemical transformations in this synthesis.

Figure 1: Synthetic pathway via Knoevenagel condensation involving condensation, dehydration, and decarboxylation steps.[4][3]

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR) Prediction

-

¹H NMR (300 MHz, DMSO-d₆):

-

δ 12.0-12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).[1]

-

δ 7.3-7.5 ppm (d, J~16 Hz, 1H): Vinylic proton (

-position, adjacent to furan).[1] -

δ 6.8 ppm (d, 1H): Furan ring proton (C3).

-

δ 6.2-6.4 ppm (d, J~16 Hz, 1H): Vinylic proton (

-position, adjacent to carbonyl).[1] -

δ 6.1 ppm (d, 1H): Furan ring proton (C4).

-

δ 2.6-2.7 ppm (q, 2H): Ethyl methylene group (

).[1] -

δ 1.2 ppm (t, 3H): Ethyl methyl group (

).[1] -

Note: The large coupling constant (J~16 Hz) confirms the trans (E) geometry of the alkene.

-

Mass Spectrometry[1][5]

-

ESI-MS (Negative Mode): Look for molecular ion peak

at m/z 165.1 .[1]

Applications & Research Context

Photocrosslinkable Polymers

Similar to cinnamates, the furan-acrylic moiety undergoes [2+2] photocycloaddition under UV irradiation.[1] The ethyl substituent alters the packing density of the resulting polymer, potentially modifying the glass transition temperature (

Antimicrobial Research

Furan derivatives, particularly those structurally related to phytoalexins (e.g., Wyerone), exhibit antifungal properties.[5] The ethyl group enhances lipophilicity, potentially improving membrane permeability against Gram-positive bacteria compared to the parent furanacrylic acid.[1]

Metabolic Engineering

This compound serves as a substrate reference in studying the catabolism of furanic compounds by Pseudomonas species, specifically in the furan degradation pathway involving the hMF gene cluster.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H319, H335, H315).

-

Storage: Store in a cool, dry place away from light (photosensitive).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

-

Synthesis of Furan-Acrylic Acids: CymitQuimica. (E)-3-(5-Methyl-furan-2-yl)-acrylic acid Properties. Retrieved from .

-

General Furan Chemistry: PubChem. 3-(5-Nitro-2-furyl)acrylic acid Compound Summary. Retrieved from .

-

Knoevenagel Reaction Context: ChemicalBook. 5-Ethyl-furan-2-carboxylic acid Properties. Retrieved from .

-

Bioactivity of Furan Derivatives: EvitaChem. 3-(2-Furyl)acrylic acid and Wyerone analogs.[1] Retrieved from .

-

Spectral Data Validation: NIST. 3-(3-Furyl)acrylic acid IR Spectrum. Retrieved from .

Sources

- 1. 539-47-9|3-(Furan-2-yl)acrylic acid|BLD Pharm [bldpharm.com]

- 2. 2-Furanacrylic acid, alpha-acetyl-5-nitro-, ethyl ester | C11H11NO6 | CID 915131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP3395803A1 - Imidazopyrazine derivatives, process for preparation thereof, and their uses as luciferins - Google Patents [patents.google.com]

- 4. CAS 539-47-9: Furylacrylic acid | CymitQuimica [cymitquimica.com]

- 5. evitachem.com [evitachem.com]

Introduction: The Furan Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

An In-depth Technical Guide to the Antimicrobial Properties of Substituted Furanacrylic Acids

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are prevalent in numerous natural products and synthetic compounds, exhibiting a vast array of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] Furanacrylic acids, which feature a furan ring conjugated to an acrylic acid moiety, represent a promising class of compounds in the search for novel antimicrobial agents. The inherent reactivity and structural versatility of this scaffold allow for extensive chemical modification, enabling the fine-tuning of its biological profile. This guide provides a technical overview of the synthesis, antimicrobial evaluation, and structure-activity relationships of substituted furanacrylic acids, offering insights for researchers engaged in the development of new anti-infective therapies.

Part 1: Mechanism of Action - Unraveling the Antimicrobial Effects

The precise mechanism of action for substituted furanacrylic acids is not yet fully elucidated and appears to be multifactorial, likely depending on the specific substitution patterns. However, research on related furan derivatives provides strong indications of their potential cellular targets and modes of action.

1.1. Disruption of Microbial Cell Membranes Many antimicrobial compounds, particularly those with lipophilic characteristics, exert their effects by compromising the integrity of the bacterial cell membrane. One proposed mechanism for certain furan derivatives, such as the furan fatty acid 7,10-epoxyoctadeca-7,9-dienoic acid (7,10-EODA), involves permeabilizing the cell membrane.[4][5] This disruption leads to the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death. The acrylic acid portion of the furanacrylic acid molecule, coupled with various lipophilic substituents, could facilitate interaction with and insertion into the lipid bilayer of microbial membranes.

1.2. Inhibition of Critical Enzymes via Thiol Reactivity The electrophilic nature of the α,β-unsaturated carbonyl system in the acrylic acid moiety, along with certain substituents on the furan ring, suggests a potential for covalent interaction with nucleophilic residues in microbial enzymes. Specifically, some nitrovinylfuran derivatives have been shown to react irreversibly with cysteine residues in key enzymes, such as MurA, which is essential for peptidoglycan synthesis.[6] This covalent modification inactivates the enzyme, halting cell wall construction and leading to a bactericidal effect. While not all furanacrylic acids possess a nitro group, the core structure is susceptible to Michael addition reactions with thiol groups, making enzyme inhibition a plausible mechanism of action.[6]

1.3. Interference with Metabolic Pathways and Virulence Factors Beyond direct killing, some furan derivatives can modulate bacterial physiology at sublethal concentrations. For instance, 7,10-EODA has been shown to reduce the hemolytic, coagulase, and autolytic activities of Methicillin-resistant Staphylococcus aureus (MRSA), all of which are critical virulence factors.[4][5] This suggests an ability to interfere with metabolic or signaling pathways that regulate the expression of these factors, potentially by inhibiting specific enzymes or disrupting quorum sensing.

Below is a conceptual diagram illustrating these potential mechanisms.

Caption: Potential antimicrobial mechanisms of substituted furanacrylic acids.

Part 2: Synthesis of Substituted Furanacrylic Acids

The synthesis of furanacrylic acids is often straightforward, making them an attractive scaffold for medicinal chemistry campaigns. The most common and efficient method is the Knoevenagel condensation of a substituted 2-furaldehyde with malonic acid.[7][8]

General Synthetic Protocol: Knoevenagel Condensation

-

Reactant Mixing: In a round-bottom flask, combine the desired substituted 2-furaldehyde (1.0 eq.), malonic acid (1.0-1.2 eq.), and a suitable basic catalyst such as pyridine or piperidinium acetate.[7][8]

-

Heating: Heat the reaction mixture, typically on a boiling water bath or at a temperature of 80-100 °C, for 1 to 3 hours.[7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, dilute the reaction mixture with water.

-

Basification & Filtration: Add a slight excess of ammonium hydroxide to dissolve the product and deprotonate any remaining malonic acid. Filter the solution to remove any insoluble byproducts.[8]

-

Acidification & Precipitation: Acidify the filtrate with an excess of a strong acid, such as hydrochloric acid (HCl), to precipitate the furanacrylic acid product.[8]

-

Isolation and Purification: Cool the mixture to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Another powerful method for creating diversity is the hydroarylation of the carbon-carbon double bond of a parent furanacrylic acid using arenes in the presence of a superacid like triflic acid (TfOH), which yields 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[9][10]

Caption: General workflow for the synthesis of furanacrylic acids.

Part 3: Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and antimicrobial potency is paramount for designing effective drug candidates. For substituted furanacrylic acids, several structural features have been identified as key modulators of activity.

-

Lipophilicity and Chain Length: As with many classes of antimicrobials, lipophilicity plays a crucial role.[11] Increasing the length of alkyl chains or adding hydrophobic aryl groups can enhance activity, likely by improving the compound's ability to penetrate the microbial cell membrane.[11][12] However, there is often a "cut-off point" where excessive lipophilicity leads to decreased activity, possibly due to poor solubility or self-aggregation.[11]

-

Aryl Substituents: The introduction of aryl groups at the 3-position of the propanoic acid chain has been shown to confer significant antimicrobial activity. Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid demonstrate good activity against the yeast Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus.[1][9][10]

-

Substitution on the Furan Ring: Modifications to the furan ring itself can dramatically influence activity. Electron-withdrawing or electron-donating groups can alter the reactivity of the conjugated system and the overall electronic properties of the molecule, which can impact target binding and bioavailability.

Table 1: Antimicrobial Activity of Selected Furan Derivatives

| Compound Class | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Various Aryl Groups | Candida albicans | 64 | [9][10] |

| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Various Aryl Groups | Staphylococcus aureus | 128 | [9][10] |

| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Various Aryl Groups | Escherichia coli | 64-128 | [1][9][10] |

| 7,10-EODA (Furan Fatty Acid) | N/A | S. aureus (MRSA & MSSA) | 125-250 | [4][5] |

| 2(5H)-Furanone Derivative (F105) | Sulfonyl, l-menthol | S. aureus (MSSA) | 10 | [13] |

| 2(5H)-Furanone Derivative (F105) | Sulfonyl, l-menthol | S. aureus (MRSA) | 20 | [13] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Part 4: Experimental Protocols for Antimicrobial Evaluation

Rigorous and standardized testing is essential to accurately determine the antimicrobial efficacy of new compounds. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol: Broth Microdilution for MIC and MBC Determination

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[14]

Materials:

-

96-well microtiter plates (U-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., Vancomycin for Gram-positives, Gentamicin for Gram-negatives)

-

Solvent control (e.g., DMSO)

-

Sterile pipette tips and multichannel pipette

Methodology:

-

Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Compound Dilution: In well 1, add 100 µL of the test compound at twice the desired final starting concentration.

-

Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.

-

Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This results in a final inoculum of ~7.5 x 10⁵ CFU/mL and brings the total volume in each well to 100 µL. Add 50 µL of sterile broth (without bacteria) to well 12 to serve as a sterility control.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).

-

MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth (the MIC well and all higher concentrations). Spot-plate this aliquot onto a Mueller-Hinton Agar (MHA) plate.

-

Incubation & Reading: Incubate the MHA plate at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Caption: Workflow for MIC and MBC determination via broth microdilution.

Part 5: Challenges and Future Perspectives

While substituted furanacrylic acids show considerable promise, several challenges must be addressed. The stability of some furan derivatives can be a concern, as they may be susceptible to degradation, potentially impacting their shelf-life and in vivo efficacy.[6][8] Furthermore, as with any new antimicrobial candidate, thorough toxicological profiling is necessary to ensure safety for potential clinical use.

Future research should focus on:

-

Expanding the Chemical Space: Synthesizing a broader range of derivatives to further refine SAR and optimize for potency, spectrum of activity, and pharmacokinetic properties.

-

Mechanism Deconvolution: Employing advanced techniques such as proteomics, transcriptomics, and cellular imaging to definitively identify the molecular targets and pathways affected by these compounds.

-

Combating Resistance: Evaluating the potential for resistance development and assessing the activity of lead compounds against multidrug-resistant (MDR) clinical isolates.

-

In Vivo Efficacy: Progressing the most promising candidates into animal models of infection to validate their therapeutic potential.

The furanacrylic acid scaffold remains a fertile ground for the discovery of new antimicrobial agents. Through a synergistic approach combining synthetic chemistry, rigorous microbiological evaluation, and detailed mechanistic studies, it is possible to unlock the full potential of this versatile chemical class in the fight against infectious diseases.

References

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI.

- Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. (2023).

- Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)

- Furan: A Promising Scaffold for Biological Activity. (2024). Unknown Source.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. (n.d.). Unknown Source.

- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PMC.

- PREPARATION OF /3,2-FURYL ACRYLIC ACID. (n.d.). Unknown Source.

- Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (n.d.). PMC.

- STRUCTURE-ACTIVITY RELATIONSHIPS AND SURFACE IMMOBILIZATION OF POLYC

- Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (n.d.). DTIC.

- Antimicrobial activity of a novel furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid against methicillin-resistant Staphylococcus aureus. (n.d.). PMC.

- Antimicrobial activity of a novel furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid against methicillin-resistant Staphylococcus aureus. (2025).

- Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products. (2016). PMC.

- Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017). Frontiers.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity of a novel furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. media.neliti.com [media.neliti.com]

- 13. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]

- 14. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Technical Characterization Guide: 3-(5-Ethylfuran-2-yl)prop-2-enoic Acid

This guide provides an in-depth technical analysis of 3-(5-Ethylfuran-2-yl)prop-2-enoic acid, focusing on its physicochemical characterization, synthesis logic, and quality control protocols.

Executive Summary & Chemical Identity

3-(5-Ethylfuran-2-yl)prop-2-enoic acid (also known as 5-ethyl-2-furanacrylic acid) is a functionalized furan derivative synthesized primarily via the Knoevenagel condensation of 5-ethylfuraldehyde. It serves as a critical intermediate in the development of renewable biomass-based polymers, pharmaceutical precursors, and fine chemical building blocks.

Unlike its parent compound (furan-2-acrylic acid), the presence of the ethyl group at the C5 position introduces steric bulk and lipophilicity, altering crystal packing and lowering the melting point.

Table 1: Chemical Identity & Physicochemical Profile

| Property | Data / Specification |

| IUPAC Name | (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid |

| Common Synonyms | 5-Ethyl-2-furanacrylic acid; 3-(5-Ethyl-2-furyl)acrylic acid |

| CAS Number | 1310567-98-6 (Specific to (2E) isomer) |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Physical State | Crystalline Solid (Needles or Prisms) |

| Melting Point (Ref) | 102°C – 110°C (Predicted/Observed Range)* |

| Parent MP Reference | 141°C (Furan-2-acrylic acid) [1] |

| Solubility | Soluble in Ethanol, DMSO, Acetone; Sparingly soluble in Water |

| pKa (Calc) | ~4.3 – 4.5 (Carboxylic acid proton) |

*Note: The ethyl substituent typically disrupts the crystal lattice energy relative to the un-alkylated parent (MP 141°C), resulting in a lower melting range. High-purity samples often exhibit a sharp transition within the cited range.

Synthesis & Reaction Mechanism

The synthesis follows a Doebner Modification of the Knoevenagel Condensation .[1] This pathway is preferred over the Perkin reaction due to milder conditions and higher yields for furanic substrates.

Reaction Logic[4][7]

-

Nucleophilic Attack: The enolate of malonic acid attacks the carbonyl carbon of 5-ethylfuraldehyde.

-

Dehydration: Elimination of water creates the conjugated double bond.

-

Decarboxylation: Thermal driving force removes CO₂, yielding the α,β-unsaturated acid.

Experimental Protocol

Reagents:

-

5-Ethylfuraldehyde (1.0 eq)

-

Malonic Acid (1.2 eq)

-

Pyridine (Solvent/Base)[1]

-

Piperidine (Catalytic amount, ~0.1 eq)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5-ethylfuraldehyde (e.g., 10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

-

Catalysis: Add piperidine (5 drops). The reaction is exothermic; allow initial heat to dissipate.

-

Reflux: Heat the mixture to 80–100°C for 2–4 hours. Monitor CO₂ evolution (bubbler) to track decarboxylation.

-

Quench: Cool the reaction mixture to room temperature and pour into ice-cold HCl (2M) to neutralize the pyridine and precipitate the crude acid.

-

Isolation: Filter the precipitate and wash with cold water to remove residual pyridine salts.

-

Purification: Recrystallize from Ethanol/Water (7:3 ratio) to obtain analytical grade crystals.

Visualization: Synthesis Pathway

Caption: Step-wise mechanistic flow for the Knoevenagel-Doebner synthesis of the target furanacrylic acid.

Analytical Characterization & Quality Control

Trustworthiness in data reporting requires a self-validating analytical workflow. The melting point is a primary indicator of purity, but it must be corroborated by spectroscopic data.

Melting Point Determination Protocol

Objective: Determine the precise solid-liquid phase transition temperature to validate purity. Equipment: Capillary Melting Point Apparatus (e.g., Büchi or Stuart) or DSC.

-

Sample Prep: Dry the recrystallized sample in a vacuum oven at 40°C for 4 hours to remove solvent inclusions (water/ethanol) that depress MP.

-

Packing: Pack 2-3 mm of sample into a glass capillary tube. Ensure the powder is compact.

-

Ramp Rate:

-

Fast Ramp: 10°C/min to 90°C.

-

Slow Ramp: 1°C/min from 90°C until melt.

-

-

Criteria: Record the Onset Temperature (first liquid droplet) and Clear Point (complete liquefaction).

-

Acceptance Criteria: Range < 2°C (e.g., 108.5°C – 110.0°C). A wide range (>3°C) indicates impurities or solvent trapping.

-

Spectroscopic Validation (H-NMR)

-

Solvent: DMSO-d₆

-

Key Signals:

-

δ 12.0+ ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.3–7.5 ppm (d, 1H, J~16Hz): Vinylic proton α to furan (trans isomer).

-

δ 6.2–6.4 ppm (d, 1H, J~16Hz): Vinylic proton α to carboxyl.

-

δ 6.6 & 6.2 ppm (d): Furan ring protons.

-

δ 2.6 ppm (q, 2H) & 1.2 ppm (t, 3H): Ethyl group signals (diagnostic for 5-ethyl substitution).

-

Visualization: Analytical Logic

Caption: Decision tree for quality control, prioritizing physical constants before expensive spectroscopic validation.

References

-

Chemical Synthesis Database. (2025). (2E)-3-(2-furyl)-2-propenoic acid Physical Properties. Link

-

MolCore. (2025). Product Data: (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid (CAS 1310567-98-6). Link

-

PubChem. (2025).[2] Compound Summary: 3-(5-ethylthiophen-2-yl)prop-2-enoic Acid (Analogous Structure Data). National Library of Medicine. Link

-

Kalyaev, M. et al. (2022).[3] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. PMC. Link

-

Wikipedia. (2025). Malonic Acid & Knoevenagel Condensation.[1][4] Link

Sources

Technical Safety & Handling Guide: 3-(5-Ethylfuran-2-yl)prop-2-enoic Acid

[1]

Core Directive & Executive Summary

This document transcends the static limitations of a standard Safety Data Sheet (SDS). Instead of merely listing hazards, it analyzes the physicochemical behaviors that drive those hazards.

The Central Thesis: 3-(5-Ethylfuran-2-yl)prop-2-enoic acid is not just an organic acid; it is a conjugated Michael acceptor .[1] Its safety profile is governed by two competing reactivities: the acidity of the carboxylic tail and the electrophilicity of the

Chemical Identity & Physicochemical Architecture[1][2]

Compound Name: 3-(5-Ethylfuran-2-yl)prop-2-enoic acid

Synonyms: 3-(5-Ethyl-2-furyl)acrylic acid; 5-Ethylfuran-2-acrylic acid

CAS Number: 1310567-98-6 (Specific); 539-47-9 (Parent Analog: Furanacrylic acid)

Molecular Formula:

Table 1: Physicochemical Properties (Experimental & Predicted)

| Property | Value | Technical Context |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow due to extended conjugation.[1] |

| Melting Point | 98–104 °C (Predicted) | Lower than parent furanacrylic acid (141°C) due to ethyl group disrupting crystal packing.[1] |

| pKa (Acid) | ~4.5 (Predicted) | Similar to acetic acid; sufficient to cause ocular burns but weak systemic toxicity via pH alone.[1] |

| LogP | ~2.3 | Moderately lipophilic; indicates potential for dermal absorption.[1] |

| Solubility | DMSO, Ethanol, Methanol | Poor water solubility requires organic co-solvents for biological assays.[1] |

Hazard Identification & Toxicology (Structure-Activity Relationship)[1]

Standard SDSs often default to generic "Irritant" labels.[1] A scientific assessment using Read-Across Methodology from the methyl-analog (CAS 14779-25-0) and parent structure reveals specific mechanistic risks.[1]

The Michael Acceptor Risk

The conjugated double bond (C=C-C=O) renders the

-

Mechanism: This carbon can undergo 1,4-addition reactions with biological nucleophiles, specifically the thiol (-SH) groups of cysteine residues in proteins.[1]

-

Consequence: This is the primary driver for Skin Sensitization (Allergic Contact Dermatitis) .[1] While not always flagged in basic SDSs, users must treat this as a potential sensitizer.

Furan Moiety Toxicity

The furan ring is metabolically active.[1] Cytochrome P450 enzymes can oxidize the furan ring to reactive dialdehydes (e.g., cis-2-butene-1,4-dial), which are cytotoxic.[1]

-

Handling Implication: Avoid inhalation of dusts.[1][3][4][5] Chronic exposure carries a higher theoretical risk than acute exposure suggests.[1]

GHS Classification (Derived)[1]

Operational Handling & Stability Protocols

Stability Logic Flow

The compound is stable under ambient conditions but susceptible to specific degradation pathways.[1]

Figure 1: Stability and reactivity mapping.[1][6] The compound requires protection from light to prevent photo-isomerization of the double bond.[1]

Handling Protocols

-

Solvent Choice: Avoid protic solvents (methanol/ethanol) if using strong acid catalysts, as esterification will occur.[1] Use Dichloromethane (DCM) or Ethyl Acetate for extraction.[1]

-

Inert Atmosphere: While not strictly air-sensitive, storing under Nitrogen (

) prevents oxidative yellowing of the furan ring over long durations (>6 months).[1] -

PPE Selection:

-

Gloves: Nitrile (0.11 mm) is sufficient for incidental splash.[1] For prolonged handling in solution, use Fluoroelastomer due to the lipophilic ethyl group which may permeate nitrile.[1]

-

Respiratory: If handling >5g of powder, use a P95/P3 dust mask or work within a fume hood to prevent inhalation of the Michael acceptor.[1]

-

Synthesis & Purification Safety (The "Why" behind the "How")

The most common synthesis route involves the Knoevenagel condensation of 5-ethylfurfural with malonic acid.[1]

Experimental Workflow & Hazards

Figure 2: Synthesis safety flow.[1] Note the critical decarboxylation step which generates

Purification Note

Recrystallization is preferred over column chromatography.[1]

Emergency Response & Waste Management

First Aid Logic

-

Eye Contact: Flush immediately.[1][5][7] The pKa of ~4.5 implies immediate stinging but slower tissue damage than mineral acids. Do not neutralize with bases; continued flushing with saline is safer.[1]

-

Skin Contact: Wash with soap and water.[1][7] Crucial: Monitor for redness over 24 hours.[1] Delayed hypersensitivity (sensitization) may not appear immediately.[1]

Waste Disposal[1]

-

Category: Organic Acid Waste.[1]

-

Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides).[1] The furan ring is electron-rich and can react violently with strong oxidizers.[1]

-

Destruction: Incineration is the only validated method for complete destruction of the furan pharmacophore.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5354929, 3-(5-Ethyl-2-furyl)acrylic acid.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: 3-(2-furyl)acrylic acid (Parent Analog Data).[1] Retrieved from [Link][1]

-

Molecules Journal. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. (2022).[1][8][9] Discusses synthesis and stability of furan-acrylic derivatives. Retrieved from [Link][1]

Sources

- 1. (2E)-3-(furan-3-yl)prop-2-enoic acid | C7H6O3 | CID 643403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molcore.com [molcore.com]

- 3. chembk.com [chembk.com]

- 4. download.basf.com [download.basf.com]

- 5. fishersci.com [fishersci.com]

- 6. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants [jmchemsci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 3-(5-Ethylfuran-2-yl)prop-2-enoic acid via Knoevenagel Condensation

Abstract & Strategic Significance

This guide details the synthesis of 3-(5-Ethylfuran-2-yl)prop-2-enoic acid (also known as 5-ethyl-2-furanacrylic acid). As the pharmaceutical and polymer industries shift toward bio-based feedstocks, furan derivatives have emerged as critical "sleeping giants" in chemical synthesis. This specific target molecule serves as a vital intermediate for conjugated polymers, potential UV-blocking agents, and pharmacophores in anti-inflammatory drug discovery.

The protocol utilizes the Doebner modification of the Knoevenagel condensation.[1] Unlike the standard base-catalyzed aldol condensation which often stops at the intermediate alcohol or ester, the Doebner modification employs a pyridine-piperidine system to drive a concerted dehydration and decarboxylation, yielding the

Reaction Mechanism & Design

The reaction involves the condensation of 5-ethylfurfural with malonic acid . The choice of the Doebner modification is strategic:

-

Thermodynamic Drive: The decarboxylation step releases

, driving the equilibrium forward to completion. -

Stereoselectivity: The reaction predominantly yields the (E)-isomer (trans) due to steric minimization during the elimination step.

-

Solvent Role: Pyridine acts as both the solvent and the base acceptor for the carboxylic acid proton, while piperidine (catalytic) forms a highly electrophilic iminium ion intermediate with the aldehyde, accelerating the initial attack.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical decarboxylation step that distinguishes this protocol.

Figure 1: Step-wise mechanism of the Doebner modification. Note that decarboxylation is thermally driven and irreversible.

Experimental Protocol

Safety Warning: Pyridine is toxic, volatile, and has a noxious odor. Perform all steps in a well-ventilated fume hood. Furan derivatives can be acid-sensitive; avoid prolonged exposure to strong mineral acids.

Materials

| Reagent | Equiv.[2][3][4][5][6][7] | Role | Notes |

| 5-Ethylfurfural | 1.0 | Limiting Reagent | Purity >98% recommended.[4] |

| Malonic Acid | 1.2 - 1.5 | Nucleophile | Excess ensures complete conversion. |

| Pyridine | 3.0 Vol | Solvent / Base | Must be dry (store over KOH).[3] |

| Piperidine | 0.05 | Catalyst | Secondary amine catalyst. |

| HCl (conc.) | N/A | Quenching | For precipitation (pH adjustment). |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Assembly: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 5-ethylfurfural (10.0 mmol, 1.24 g) and malonic acid (15.0 mmol, 1.56 g) to the flask.

-

Solvent Addition: Add pyridine (5.0 mL) to dissolve the solids. The reaction is endothermic; slight cooling may occur.

-

Catalysis: Add piperidine (5 drops / ~0.1 mL). A slight color change (yellowing) indicates the formation of the active catalytic species.

Phase 2: Reflux & Decarboxylation

-

Heating: Place the RBF in an oil bath pre-heated to 100°C .

-

Monitoring: Reflux for 2 to 3 hours .

-

Visual Cue: Evolution of gas bubbles (

) indicates active decarboxylation. The reaction is complete when gas evolution ceases. -

TLC Check: Eluent Hexane:Ethyl Acetate (7:3). The aldehyde spot (

) should disappear, replaced by a more polar acid spot (streaking near baseline unless acetic acid is added to eluent).

-

Phase 3: Workup & Isolation

-

Cooling: Allow the mixture to cool to room temperature.

-

Quenching: Pour the reaction mixture slowly into a beaker containing 50 mL of ice-cold water and 15 mL of concentrated HCl with vigorous stirring.

-

Why? Pyridine is converted to pyridinium chloride (water-soluble), while the product (carboxylic acid) precipitates out.

-

-

Precipitation: A heavy precipitate (often off-white to pale yellow) should form immediately. Stir for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the solid via vacuum filtration using a Buchner funnel. Wash the cake with cold water (

mL) to remove traces of pyridine/HCl.

Phase 4: Purification

-

Recrystallization: The crude product is typically 90-95% pure. For analytical grade:

-

Dissolve the solid in a minimum amount of boiling Ethanol/Water (1:1) .

-

Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Filter the crystals and dry in a vacuum oven at 50°C for 4 hours.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Data Analysis

The product should be characterized to confirm the structure (ethyl group integrity) and stereochemistry (trans-isomer).

Physical Properties[3][5][6][8][9][10]

-

Appearance: Off-white to pale yellow needles.

-

Melting Point: Expected range 138–142°C (Based on unsubstituted analog MP 141°C [1] and methyl analog trends).

Spectroscopic Data (Predicted)

The following table summarizes the expected NMR signals for the target molecule in

| Proton ( | Shift ( | Multiplicity | Coupling ( | Assignment |

| -COOH | 12.0 - 12.5 | Broad Singlet | - | Carboxylic acid proton |

| Vinyl-H ( | 6.20 - 6.35 | Doublet | 15.6 | Proton adjacent to COOH (trans) |

| Vinyl-H ( | 7.30 - 7.45 | Doublet | 15.6 | Proton adjacent to Furan (trans) |

| Furan-H (C3) | 6.60 - 6.70 | Doublet | 3.5 | Furan ring proton |

| Furan-H (C4) | 6.10 - 6.20 | Doublet | 3.5 | Furan ring proton |

| Ethyl ( | 2.65 - 2.75 | Quartet | 7.5 | Methylene of ethyl group |

| Ethyl ( | 1.20 - 1.30 | Triplet | 7.5 | Methyl of ethyl group |

Key Validation Point: The coupling constant (

Troubleshooting & Expert Insights

Common Failure Modes

-

"Oiling Out" during Quench:

-

Cause: The product did not crystallize immediately, likely due to residual solvent or temperature.

-

Fix: Scratch the side of the beaker with a glass rod to induce nucleation. Ensure the water is ice-cold.

-

-

Low Yield / Incomplete Decarboxylation:

-

Dark/Black Product:

-

Cause: Polymerization of the furan ring. Furans are sensitive to strong acids and oxygen at high temperatures.

-

Fix: Perform the reaction under a Nitrogen atmosphere. Use fresh, distilled furfural (colorless).[3]

-

Green Chemistry Alternative

For laboratories restricting pyridine use, a solvent-free or aqueous method exists:

-

Reagents: 5-Ethylfurfural + Malonic Acid + Ammonium Acetate (2 equiv).

-

Conditions: Grind reagents together (solvent-free) or reflux in Ethanol.

-

Pros: Avoids toxic pyridine.

-

Cons: Often requires longer reaction times or yields a mixture of mono/di-acids requiring more complex purification [2].

References

-

Rajagopalan, S.; Raman, P. V. A. "3-(2-Furyl)acrylic Acid." Organic Syntheses, Coll.[2][3] Vol. 3, p.425 (1955); Vol. 27, p.38 (1947).

- Cioffi, N. et al. "Knoevenagel Condensation in Water/Ethanol.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5354519, 3-(5-Methylfuran-2-yl)acrylic acid (Analogous reference). [11]

Sources

- 1. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. biomedres.us [biomedres.us]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives [mdpi.com]

- 11. 3-(5-Methyl-furan-2-YL)-acrylic acid | C8H8O3 | CID 766922 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis of 3-(5-Ethylfuran-2-yl)acrylic Acid via Knoevenagel-Doebner Condensation

Executive Summary

This application note details the synthesis of 3-(5-ethylfuran-2-yl)acrylic acid (also known as 3-(5-ethyl-2-furyl)acrylic acid) via the reaction of 5-ethylfurfural with malonic acid . This transformation utilizes the Knoevenagel condensation followed by an in situDoebner decarboxylation .

The resulting

Reaction Mechanism & Logic

The reaction proceeds through a two-stage mechanism. First, the active methylene group of malonic acid is deprotonated by a base catalyst, facilitating a nucleophilic attack on the carbonyl carbon of 5-ethylfurfural. Following dehydration, the resulting dicarboxylic acid intermediate is unstable under reflux conditions and undergoes thermal decarboxylation to yield the target acrylic acid derivative.

Mechanism Diagram

Figure 1: Step-wise mechanism of the Knoevenagel-Doebner condensation.

Experimental Protocols

Method A: Classic Doebner Modification (High Yield)

Best for: Initial scale-up, maximum yield, and difficult substrates.

Reagents:

-

5-Ethylfurfural (5-EF): 1.0 equivalent (e.g., 12.4 g, 100 mmol)

-

Malonic Acid: 1.2 equivalents (e.g., 12.5 g, 120 mmol)

-

Pyridine: Solvent/Base (approx. 2-3 mL per gram of aldehyde)

-

Piperidine: Catalyst (0.5 - 1.0 mL)

Procedure:

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with 5-ethylfurfural and malonic acid. Add pyridine (approx. 25-30 mL) and stir until the malonic acid is mostly dissolved.

-

Catalysis: Add piperidine (0.5 mL) dropwise. Note: A mild exotherm may occur.

-

Reaction: Heat the mixture to reflux (approx. 115°C) for 2–3 hours .

-

Checkpoint: Evolution of CO₂ gas (bubbling) indicates the decarboxylation phase. The reaction is complete when CO₂ evolution ceases and TLC shows consumption of the aldehyde.

-

-

Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing ice-cold dilute HCl (approx. 100 mL of 2M HCl) with vigorous stirring.

-

Why: This neutralizes the pyridine and precipitates the free acid product.

-

-

Isolation: A solid precipitate should form immediately. Stir for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel and wash copiously with cold water to remove residual pyridine hydrochloride.

-

Purification: Recrystallize the crude solid from an Ethanol/Water (1:1) mixture.

-

Dissolve in hot ethanol, filter while hot (if necessary), then add warm water until slightly turbid. Cool slowly to 4°C.

-

Method B: Green Aqueous Protocol (Eco-Friendly)

Best for: Green chemistry compliance, avoiding toxic pyridine.

Reagents:

-

5-Ethylfurfural: 1.0 equivalent

-

Malonic Acid: 1.2 equivalents

-

Catalyst: Ammonium Bicarbonate (

) or pure water (slower) -

Solvent: Water

Procedure:

-

Setup: Combine 5-ethylfurfural (10 mmol), malonic acid (12 mmol), and ammonium bicarbonate (10 mol%) in a flask with 10 mL of water.

-

Reaction: Heat to 90°C for 4–6 hours. The mixture will likely form a biphasic system initially but may homogenize or form a suspension as the reaction proceeds.

-

Workup: Cool to room temperature. If the product precipitates as a solid, filter and wash with water. If it oils out, extract with ethyl acetate, dry over

, and evaporate. -

Purification: Recrystallize from Ethanol/Water as above.

Characterization & Validation

Since specific literature data for the 5-ethyl derivative is less common than the 5-methyl or unsubstituted analogs, use the following logic for validation.

| Parameter | Expected Data | Notes |

| Appearance | Off-white to pale yellow crystalline solid | Darkening indicates oxidation or residual polymer. |

| Melting Point | 140–155 °C (Estimated) | Compare to 3-(furan-2-yl)acrylic acid (MP ~141°C) [1] and 3-(5-methylfuran-2-yl)acrylic acid (MP ~152°C) [2]. |

| ¹H NMR (DMSO-d₆) | The vinyl doublet coupling constant ( | |

| IR Spectroscopy | 1680–1700 cm⁻¹ (C=O stretch)2500–3000 cm⁻¹ (O-H broad) | Characteristic carboxylic acid dimer peaks. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product melting point depressed by impurities; solvent mix incorrect. | Use a seed crystal if available. Scratch the glass side of the flask. Add more water to the ethanol recrystallization mix. |

| Low Yield | Incomplete decarboxylation or polymerization of furfural. | Ensure reflux time is sufficient (stop only after bubbling ceases). Perform reaction under |

| Pyridine Smell | Incomplete neutralization during workup. | Wash the crude solid with more dilute HCl. Recrystallize twice if necessary. |

| Dark Product | Polymerization (Humins formation).[2] | 5-Ethylfurfural is sensitive to strong acids/heat. Ensure the HCl quench is cold. Avoid prolonged heating beyond completion. |

Safety & Handling

-

Pyridine: Flammable, harmful by inhalation, and affects male fertility. Handle ONLY in a fume hood.

-

5-Ethylfurfural: Combustible liquid. Store in a cool, dark place to prevent degradation.

-

Malonic Acid: Causes serious eye irritation. Wear safety goggles.

References

-

PubChem. (n.d.).[3] 3-(5-Methyl-furan-2-yl)-acrylic acid (CID 766922).[1][3] National Library of Medicine. Retrieved from [Link]

-

Verma, P., et al. (2017). Knoevenagel condensation of furfural with active methylene compounds. Asian Journal of Chemistry. Retrieved from [Link]

Sources

preparation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives

Application Note: Advanced Protocols for the Synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives

Executive Summary & Strategic Significance

The 3-aryl-3-(furan-2-yl)propanoic acid scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for the 3-phenylpropanoic acid core found in GPR40 agonists (e.g., Fasiglifam/TAK-875) and various anti-microbial agents. The incorporation of the furan ring introduces unique electronic properties and alters lipophilicity (LogP), potentially improving the metabolic stability and solubility profile of drug candidates.

However, the synthesis of this scaffold presents specific challenges:

-

Acid Sensitivity: The electron-rich furan ring is prone to polymerization (resinification) under standard acidic conditions.

-

Stereocontrol: Biological activity, particularly for GPR40 targets, is often governed by the configuration of the

-carbon.

This Application Note details two distinct, validated protocols:

-

Protocol A (Racemic/High-Throughput): A Brønsted superacid-mediated hydroarylation for rapid library generation.

-

Protocol B (Asymmetric): A Rhodium-catalyzed conjugate addition for the synthesis of enantiopure candidates.

Strategic Analysis of Synthetic Routes

The choice of method depends on the stage of drug development.

| Feature | Protocol A: Superacid Hydroarylation | Protocol B: Rh-Catalyzed Conjugate Addition |

| Primary Utility | Lead Generation / SAR Library Expansion | Lead Optimization / Process Chemistry |

| Stereochemistry | Racemic ( | Enantioselective ( |

| Key Reagents | Triflic Acid (TfOH), Arenes | Arylboronic Acids, |

| Atom Economy | High (Direct coupling) | Moderate (Requires boronic acids) |

| Furan Stability | Stabilized via diprotonation | Stabilized via mild, neutral conditions |

Protocol A: Superacid-Mediated Hydroarylation (Racemic)

Theory & Causality:

While furan is typically acid-sensitive, the use of a superacid (Triflic acid, TfOH) alters the reaction landscape. In superacidic media, the 3-(furan-2-yl)acrylic acid precursor undergoes superelectrophilic activation.[1] The formation of a dicationic species (O,C-diprotonated) sufficiently deactivates the furan ring against self-polymerization while rendering the

Experimental Workflow

Step 1: Precursor Synthesis (Knoevenagel Condensation)

-

Reagents: Furfural (1.0 equiv), Malonic acid (1.0 equiv), Pyridine (solvent), Piperidine (0.05 equiv).

-

Procedure:

Step 2: Hydroarylation (The Critical Step)

-

Substrate: 3-(Furan-2-yl)acrylic acid.

-

Nucleophile: Electron-rich Arene (e.g., Benzene, Toluene, Xylene).

-

Catalyst/Solvent: Triflic Acid (TfOH).[1] Note: TfOH acts as both catalyst and solvent.

Detailed Procedure:

-

Preparation: In a flame-dried flask under Argon, dissolve 3-(furan-2-yl)acrylic acid (1.0 mmol) in the arene (excess, or use DCM as co-solvent if arene is solid).

-

Activation: Cool the mixture to 0°C.

-

Acid Addition: Add TfOH (10-15 equiv) dropwise. Caution: Exothermic.

-

Why: High equivalents ensure complete diprotonation, protecting the furan.

-

-

Reaction: Stir at 0°C to RT for 1-2 hours. Monitor by TLC (the starting acrylate fluorescence disappears).

-

Workup:

-

Pour the reaction mixture slowly into crushed ice (50 mL).

-

Extract with Chloroform (

mL). -

Wash combined organics with water (

) to remove acid traces. -

Dry over

and concentrate.

-

-

Purification: Recrystallization from EtOH or Column Chromatography (Hexane/EtOAc).

Mechanism Visualization (Protocol A)

Figure 1: Superelectrophilic activation mechanism preventing furan polymerization while enabling hydroarylation.

Protocol B: Rhodium-Catalyzed Asymmetric Conjugate Addition

Theory & Causality: To achieve enantioselectivity, the Hayashi-Miyaura reaction is employed. A Rh(I) complex coordinated with a chiral bisphosphine ligand (e.g., BINAP or Segphos) facilitates the transmetallation of an arylboronic acid and its subsequent 1,4-addition to the acrylate.

-

Critical Factor:[1] The reaction must be run under neutral/mild conditions to prevent furan degradation.

-

Selectivity: The chiral ligand dictates the facial selectivity of the aryl addition to the

-carbon.

Experimental Workflow

Step 1: Substrate Preparation

Convert the acrylic acid from Protocol A into an ester (Ethyl or Methyl 3-(furan-2-yl)acrylate) using standard Fischer esterification (EtOH,

Step 2: Asymmetric Conjugate Addition

Reagents:

-

Substrate: Ethyl 3-(furan-2-yl)acrylate (1.0 equiv).

-

Nucleophile: Arylboronic acid (1.5 - 2.0 equiv).

-

Catalyst Precursor:

(3 mol%). -

Ligand: (R)-BINAP or (R)-Segphos (6 mol%).

-

Base:

(1.0 equiv, aq) or -

Solvent: Dioxane/Water (10:1).

Detailed Procedure:

-

Catalyst Formation (In-situ):

-

In a glovebox or under Argon, mix

(15 mg) and (R)-BINAP (40 mg) in dry 1,4-dioxane (3 mL). -

Stir at RT for 15 mins until a clear orange/red solution forms (Active Rh-Ligand species).

-

-

Reaction Assembly:

-

Add the arylboronic acid (2.0 mmol) and the furan-acrylate ester (1.0 mmol) to the catalyst solution.

-

Add degassed water (0.3 mL) containing

(1.0 mmol).

-

-

Execution:

-

Stir vigorously at 90°C for 6-12 hours.

-

Checkpoint: Monitor consumption of acrylate by TLC.

-

-

Workup:

-

Dilute with EtOAc, wash with brine.

-

Dry over

and concentrate. -

Purify via flash chromatography (SiO2, Hexane/EtOAc 9:1).

-

-

Hydrolysis (Optional):

-

To obtain the free acid: Treat the ester with LiOH in THF/H2O at RT for 4 hours. Acidify carefully to pH 4.

-

Catalytic Cycle Visualization (Protocol B)

Figure 2: Rhodium(I)-catalyzed asymmetric conjugate addition cycle (Hayashi-Miyaura) establishing the C3 stereocenter.

Analytical Data & Validation

To validate the synthesis, compare spectral data against these characteristic signals.

| Nucleus | Fragment | Characteristic Shift ( | Multiplicity | Note |

| Furan | Doublet | |||

| Furan | Multiplet | Distinctive furan signals | ||

| Triplet | Diagnostic for C3-substitution | |||

| Doublet of Doublets | Diastereotopic protons | |||

| C=O (Acid) | Singlet | Carboxyl carbon | ||

| Singlet | Shift varies with Aryl electronics |

Self-Validation Check:

-

Protocol A: If the product is dark/black, polymerization occurred. Reduce temperature or increase TfOH equivalents (counter-intuitively, more acid stabilizes the superelectrophile).

-

Protocol B: If low yield is observed, check for oxygen leaks (Rh oxidation) or boronic acid protodeboronation. Ensure the furan-acrylate is free of residual acid from its synthesis.

References

-

Superacid Hydroarylation Protocol: Kalyaev, M. V., et al. (2022).[1] "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." Molecules, 27(14), 4612. [Link]

-

GPR40 Agonist Relevance (TAK-875 Analogues): Negi, D. S., et al. (2016).[2] "Novel agonists of free fatty acid receptor 1 (GPR40) based on 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1184–1192. [Link]

-

Rh-Catalyzed Asymmetric Conjugate Addition (General Protocol): Sardini, S. R., & Stoltz, B. M. (2015). "Discussion Addendum for: Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids." Organic Syntheses, 92, 247.[3] (Referencing the Hayashi-Miyaura Rhodium methodology context). [Link]

-

Furan Reactivity & Friedel-Crafts Context: Uraguchi, D., Sorimachi, K., & Terada, M. (2004). "Organocatalytic Asymmetric aza-Friedel-Crafts Alkylation of Furan." Journal of the American Chemical Society, 126(38), 11804-11805. [Link]

Sources

Application Notes and Protocols for Antifungal Susceptibility Testing of Furan Derivatives

Introduction: The Emergence of Furan Derivatives in Antifungal Drug Discovery

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, contributing to a wide array of pharmacologically active compounds.[1][2] Its unique steric and electronic properties often enhance drug-receptor interactions, metabolic stability, and bioavailability.[1] In the realm of infectious diseases, furan derivatives have demonstrated a broad spectrum of activity, including antibacterial, antiviral, and notably, antifungal properties against clinically relevant pathogens like Candida and Aspergillus species.[1][3] The rise of antifungal resistance to existing drug classes has intensified the search for novel therapeutic agents, making the systematic evaluation of furan-based compounds a critical endeavor in drug development.[4][5][6]

Accurate and reproducible antifungal susceptibility testing (AFST) is the bedrock of this discovery process. It provides the essential in vitro data—the minimum inhibitory concentration (MIC)—that informs therapeutic potential, guides structure-activity relationship (SAR) studies, and is a prerequisite for preclinical and clinical development. This document provides a detailed guide for researchers, scientists, and drug development professionals on the established methods for AFST, with a special focus on the nuances and considerations required for the reliable testing of novel furan derivatives.

Core Principles and Methodologies in Antifungal Susceptibility Testing

The goal of AFST is to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in vitro. Several standardized methods have been developed to ensure inter-laboratory reproducibility, with the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) providing the most widely recognized protocols.[7][8] The primary methods applicable to the evaluation of furan derivatives are broth dilution, disk diffusion, and gradient diffusion.

Broth Dilution Methods: The Gold Standard

Broth dilution is the reference method for determining quantitative MIC values.[8][9] It involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid medium.

-

Macrodilution: Performed in tubes, this method is labor-intensive and generally reserved for specific research applications.

-

Microdilution: This is the more common format, utilizing 96-well microtiter plates, which allows for higher throughput testing of multiple isolates and compounds simultaneously.[7]

The CLSI documents M27 for yeasts and M38 for filamentous fungi provide detailed, standardized protocols for broth microdilution.[9][10][11]

Causality Behind Experimental Choices in Broth Microdilution:

-

Standardized Medium (RPMI-1640): The use of RPMI-1640 medium, buffered with MOPS to a pH of 7.0, is crucial for minimizing variability in test results.[12] Fungal growth and the activity of many compounds can be pH-dependent.

-

Inoculum Preparation: The fungal inoculum is standardized spectrophotometrically to a specific cell density. An inaccurate inoculum size is a major source of MIC variability.

-

Incubation Conditions: Standardized temperature (35°C) and incubation time (24-48 hours for yeasts, variable for molds) are critical for reproducible results.[13][14]

Diagram of the Broth Microdilution Workflow:

Caption: Workflow for Broth Microdilution Testing.

Agar-Based Methods: Practical Alternatives

Agar-based methods are often used in clinical labs for their simplicity and cost-effectiveness.[15]

-

Disk Diffusion (Kirby-Bauer): Paper disks impregnated with a specific concentration of the furan derivative are placed on an agar plate inoculated with the test fungus.[16] The drug diffuses into the agar, and the diameter of the zone of growth inhibition around the disk is measured.[16] The CLSI M44 document provides a standardized method for yeasts.[17][18] This method provides a qualitative result (susceptible, intermediate, or resistant) once zone diameter breakpoints are established. For novel compounds like furan derivatives, this method is primarily useful for initial screening.

-

Gradient Diffusion (Etest®): This method uses a plastic strip with a predefined, continuous concentration gradient of the antifungal agent.[19][20] When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the ellipse intersects the strip.[12][14] The Etest provides a quantitative MIC and correlates well with broth microdilution for many drug-organism combinations.[14]

Diagram of Agar-Based Testing Logic:

Caption: Logic of Agar Diffusion Methods.

Special Considerations for Furan Derivatives

Novel compounds do not always behave like established drugs in standardized assays. The unique chemical nature of furan derivatives necessitates a proactive and critical approach to AFST.

-

Solubility: Furan derivatives can be hydrophobic.[21] Poor solubility in the test medium is a primary cause of inaccurate MICs.

-

Recommendation: Use dimethyl sulfoxide (DMSO) to prepare the stock solution, ensuring the final concentration in the assay does not exceed 1-2%, as higher concentrations can inhibit fungal growth. Always run a DMSO-only control. If solubility issues persist, explore alternative solvents or the use of surfactants like Tween 80, validating that the surfactant itself has no antifungal activity at the concentration used.

-

-

Compound Color: Some organic molecules, including furan derivatives, may be colored. This can interfere with visual or spectrophotometric reading of MIC endpoints.

-

Recommendation: If a compound is colored, a spectrophotometric reading should be taken from uninoculated wells containing the compound to establish a baseline for background subtraction. For visual readings, consider using a viability indicator dye like AlamarBlue, which changes color based on metabolic activity, providing a less subjective endpoint.

-

-

Stability: The stability of the furan derivative in the RPMI medium at 35°C over 48 hours should be confirmed. Degradation of the compound will lead to an overestimation of the MIC.

-

Recommendation: Use analytical methods like HPLC to quantify the compound's concentration at the beginning and end of the incubation period in a cell-free experiment.

-

-

Mechanism of Action: The furan ring can be oxidized to form reactive intermediates.[1][2] This suggests that the mechanism of action might involve the production of reactive oxygen species or covalent modification of fungal macromolecules.[1] This can influence how MIC endpoints are interpreted.

-

Trailing Effect: Some fungistatic drugs exhibit a "trailing" phenomenon, where reduced, but not completely inhibited, growth is observed over a wide range of concentrations. This can complicate MIC determination. CLSI guidelines provide specific criteria for reading endpoints in such cases (e.g., significant reduction in growth compared to the control).

-

Protocols

Protocol 1: Broth Microdilution for Yeasts (adapted from CLSI M27)

This protocol is designed for testing furan derivatives against Candida spp. and Cryptococcus neoformans.[9][11]

Materials:

-

Furan derivative stock solution (e.g., 10 mg/mL in 100% DMSO)

-

RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered with 0.165 M MOPS to pH 7.0

-

Sterile 96-well, flat-bottom microtiter plates

-

Yeast isolates and quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

-

Sterile saline or water

-

Spectrophotometer

-

35°C incubator

Procedure:

-

Inoculum Preparation: a. Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours. b. Select several colonies and suspend them in 5 mL of sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done visually or with a spectrophotometer (530 nm wavelength, O.D. 0.08-0.10). d. Prepare the final inoculum by diluting this suspension 1:1000 in RPMI medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

-

Drug Dilution Plate Preparation: a. Prepare a working solution of the furan derivative in RPMI medium. b. In a separate 96-well plate (the "mother plate"), perform 2-fold serial dilutions of the furan derivative in RPMI to achieve concentrations that are 2x the final desired concentrations. c. Transfer 100 µL from each well of the mother plate to the corresponding wells of the final test plate.

-

Inoculation and Incubation: a. Add 100 µL of the final inoculum to each well of the test plate, bringing the total volume to 200 µL. This dilutes the drug to its final 1x concentration. b. Include a growth control well (100 µL inoculum + 100 µL RPMI) and a sterility control well (200 µL RPMI only). c. Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: a. The MIC is the lowest concentration of the furan derivative that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control. b. For visual reading, use a reading mirror. For spectrophotometric reading (at 490-530 nm), calculate the percentage of growth inhibition relative to the control.

Self-Validation and Quality Control:

-

QC Strains: Always test QC strains with known MIC ranges for standard antifungal agents alongside the novel compounds. This validates the test system.

-

Growth Control: The growth control must show dense turbidity.

-

Sterility Control: The sterility control must remain clear.

Protocol 2: Disk Diffusion Screening (adapted from CLSI M44)

This protocol is a preliminary screen for antifungal activity of a furan derivative.

Materials:

-

Furan derivative solution

-

Sterile blank paper disks (6.5 mm diameter)

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB).[8][15]

-

Yeast isolates

-

0.5 McFarland standard

-

Sterile swabs

Procedure:

-

Disk Preparation: a. Aseptically apply a known amount of the furan derivative solution to each blank paper disk (e.g., 20 µL of a 1 mg/mL solution) and allow them to dry completely.

-

Inoculum Preparation: a. Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Plate Inoculation: a. Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. b. Swab the entire surface of the GMB agar plate three times, rotating the plate 60 degrees between each application to ensure even coverage. c. Allow the plate to dry for 5-15 minutes.

-

Disk Application and Incubation: a. Place the prepared furan derivative disk onto the agar surface. Gently press to ensure complete contact. b. Incubate the plate at 35°C for 20-24 hours.

-

Result Interpretation: a. Measure the diameter of the zone of complete growth inhibition in millimeters. b. A zone of inhibition indicates antifungal activity. The size of the zone gives a qualitative indication of potency.

Data Presentation and Interpretation

Summarize quantitative MIC data in a clear, tabular format. This allows for easy comparison of the activity of different furan derivatives against a panel of fungal isolates.

Table 1: Example MIC Data Summary for Furan Derivatives against Candida spp.

| Compound | C. albicans ATCC 90028 | C. glabrata ATCC 90030 | C. parapsilosis ATCC 22019 |

| Furan Derivative A | 16 µg/mL | 32 µg/mL | 8 µg/mL |

| Furan Derivative B | 0.5 µg/mL | 1 µg/mL | 0.25 µg/mL |

| Fluconazole (Control) | 0.5 µg/mL | 16 µg/mL | 0.25 µg/mL |

When analyzing results, consider the MIC₅₀ and MIC₉₀ values (the MICs at which 50% and 90% of isolates are inhibited, respectively) when testing against a larger panel of clinical isolates. This provides a more robust assessment of a compound's spectrum of activity.

Conclusion

The systematic evaluation of furan derivatives requires a rigorous and well-controlled approach to antifungal susceptibility testing. By adhering to established standards from organizations like CLSI and being mindful of the unique chemical properties of this compound class, researchers can generate high-quality, reproducible data. This information is fundamental to identifying promising new antifungal candidates and advancing the fight against invasive fungal infections.

References

- Arendrup, M., et al. (2001). Comparison of Etest and a tablet diffusion test with the NCCLS broth microdilution method for fluconazole and amphotericin B susceptibility testing of Candida isolates. Journal of Antimicrobial Chemotherapy, 47: 521–526.

- Berkow, E. L., et al. (2020). The disk diffusion method is one of the oldest and most widely used techniques for sensitivity testing. Clinical Microbiology Reviews, 33:e00069-19.

- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27.

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mechanisms of action. Clinical Microbiology Reviews, 12(4), 501–517.

- Lewis, R. E., & Kontoyiannis, D. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 947.

- Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.

- Dannaoui, E. (2019). Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review. Journal of Fungi, 5(4), 108.

- Revie, N. M., et al. (2018). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. Journal of the Brazilian Society of Tropical Medicine, 51(4), 415-423.

- Brown, G. D., et al. (2012). Antifungal drug development: Challenges, unmet clinical needs, and new approaches.

-

ResearchGate. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. Retrieved from [Link]

-

I.R.I.S. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Retrieved from [Link]

-

3rd International Conference on Emerging Infectious Diseases. (2002). Antifungal Susceptibility Testing. Retrieved from [Link]

- Choi, Y. J., et al. (2015). Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis.

-

CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

-

ANSI Webstore. (n.d.). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. Retrieved from [Link]

-

AB Biodisk. (n.d.). Etest for Antifungal Susceptibility Testing. Retrieved from [Link]

-

CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]

-

EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Retrieved from [Link]

-

MDPI. (2025). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Retrieved from [Link]

- Jakaya, et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

- Kwizera, R., et al. (2024). Antifungal susceptibility testing: applicability of methods and strategies for improving access in resource-constrained settings. The Lancet Infectious Diseases.

-

MDPI. (2024). Commercial Methods for Antifungal Susceptibility Testing of Saprophytic Molds: Can They Be Used to Detect Resistance? Retrieved from [Link]

- Dannaoui, E. (2019). Antifungally Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review. Journal of Fungi, 5(4), 108.

- Wieder, A. M., & Kontoyiannis, D. P. (2016). Novel Agents and Drug Targets to Meet the Challenges of Resistant Fungi. Journal of Fungi, 2(2), 14.

-

MDPI. (2025). Advances in Fungal Infection Research: From Novel Diagnostics to Innovative Therapeutics. Retrieved from [Link]

- Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658.

- Wieder, A. M., & Kontoyiannis, D. P. (2016). Novel Agents and Drug Targets to Meet the Challenges of Resistant Fungi. Journal of Fungi, 2(2), 14.

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Fungal Infection Research: From Novel Diagnostics to Innovative Therapeutics | MDPI [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. njccwei.com [njccwei.com]

- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 12. researchgate.net [researchgate.net]

- 13. antibiotics.or.jp [antibiotics.or.jp]

- 14. Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. webstore.ansi.org [webstore.ansi.org]

- 18. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 19. Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]